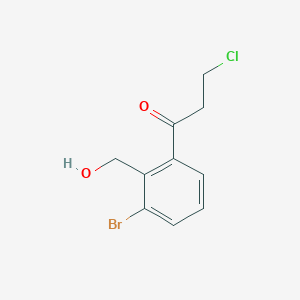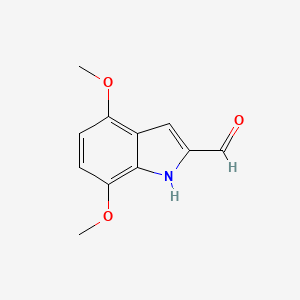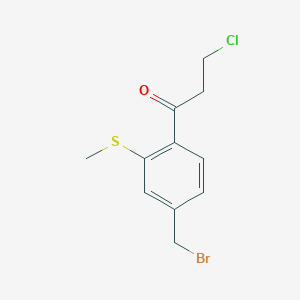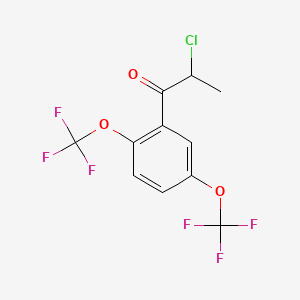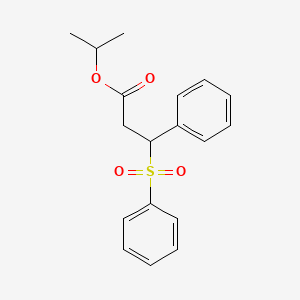
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is an organic compound with the molecular formula C18H20O4S. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes both phenyl and phenylsulfonyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate typically involves the esterification of 3-phenyl-3-(phenylsulfonyl)propanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 3-phenyl-3-(phenylsulfonyl)propanoic acid and isopropanol. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 3-phenylpropanoate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Isopropyl 3-(phenylsulfonyl)propanoate: Similar structure but without the additional phenyl group, leading to different reactivity and applications.
Uniqueness
Isopropyl 3-phenyl-3-(phenylsulfonyl)propanoate is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20O4S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
propan-2-yl 3-(benzenesulfonyl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H20O4S/c1-14(2)22-18(19)13-17(15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
Clave InChI |
BCKMFMUVLNQNQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


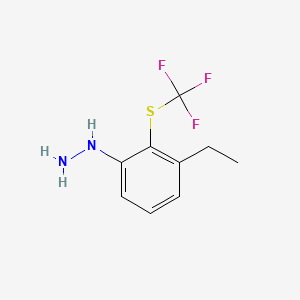
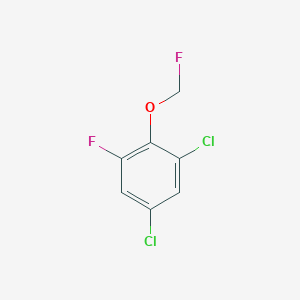
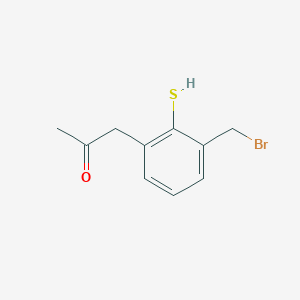
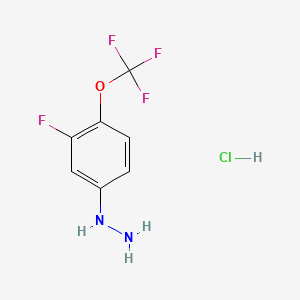
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)
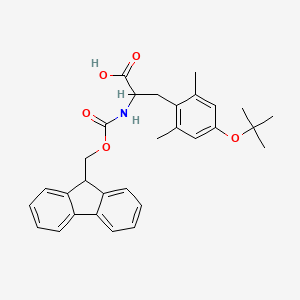
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
